molecular formula C14H17F3N2O2S B2497366 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA CAS No. 1448123-85-0

3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B2497366
CAS No.: 1448123-85-0
M. Wt: 334.36
InChI Key: WVXRYBSUDMRWGB-UHFFFAOYSA-N
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Description

3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multiple steps, starting with the preparation of the methoxythiolan ring This can be achieved through the reaction of appropriate thiol and methoxy precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the urea moiety, potentially leading to the formation of amines.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong acids or bases, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethylphenyl group is known to enhance the compound’s lipophilicity, potentially facilitating its interaction with lipid membranes and proteins. The methoxythiolan ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(FLUOROMETHYL)PHENYL]UREA
  • 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(CHLOROMETHYL)PHENYL]UREA
  • 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(BROMOMETHYL)PHENYL]UREA

Uniqueness

The presence of the trifluoromethyl group in 3-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]UREA distinguishes it from its analogs, as this group significantly influences the compound’s chemical properties, including its stability, reactivity, and biological activity. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s overall performance in various applications.

Properties

IUPAC Name

1-[(3-methoxythiolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2S/c1-21-13(6-7-22-9-13)8-18-12(20)19-11-4-2-10(3-5-11)14(15,16)17/h2-5H,6-9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXRYBSUDMRWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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